2-Chloro-3-methyl-5-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO4 |
|---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-chloro-3-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
SWVPFIBATGNNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Elucidation of Molecular Structure and Supramolecular Architecture of 2 Chloro 3 Methyl 5 Nitrobenzoic Acid
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing Arrangements and Polymorphism Research
No published studies on the crystal packing or polymorphic forms of 2-Chloro-3-methyl-5-nitrobenzoic acid were found.
Conformational Analysis and Torsional Dynamics Studies
There is no available research data regarding the conformational analysis or torsional dynamics of this compound.
Chemical Reactivity and Advanced Transformations of 2 Chloro 3 Methyl 5 Nitrobenzoic Acid
Reactivity of Key Functional Groups
The specific arrangement of substituents on the aromatic ring allows for selective reactions targeting the carboxylic acid, chlorine atom, or nitro group.
Carboxylic Acid Derivatization (e.g., Esterification, Amidation, Acyl Halide Formation)
The carboxylic acid group is a primary site for nucleophilic acyl substitution, enabling the synthesis of various derivatives such as esters, amides, and acyl halides.
Acyl Halide Formation: Carboxylic acids are readily converted into more reactive acyl chlorides by treatment with reagents like thionyl chloride (SOCl₂). This transformation is a common initial step to facilitate subsequent reactions. For instance, similar substituted benzoic acids are reacted with thionyl chloride, often under reflux, to produce the corresponding acyl chloride. This intermediate is typically used without purification in the next synthetic step.
Esterification: Esters can be formed through several methods. One common laboratory approach is the reaction of the acyl chloride with an alcohol. Another method is direct esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst. google.com For nitrobenzoic acids, this can be achieved by heating with an alcohol like glycerol (B35011) and an acid catalyst, using an entraining liquid to remove the water byproduct via azeotropic distillation. google.com
Amidation: Amides are synthesized by reacting the carboxylic acid or its activated derivatives with ammonia (B1221849) or a primary/secondary amine. The most common laboratory method involves reacting the highly reactive acyl chloride with two equivalents of an amine. One equivalent acts as the nucleophile, while the second neutralizes the hydrochloric acid byproduct. Direct amidation of the carboxylic acid is also possible using coupling agents or high temperatures. For example, 2-chloro-5-nitrobenzoic acid methyl ester has been converted to 2-amino-5-nitrobenzoic acid amide by reacting it with ammonia in glycerin at elevated temperatures. google.com
| Derivative Type | General Reagents | Typical Conditions | Product |
|---|---|---|---|
| Acyl Halide | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Reflux in an inert solvent | Acyl chloride or Acyl bromide |
| Ester | Alcohol (R'-OH), Acid catalyst | Heating, often with water removal | Ester |
| Amide | Ammonia (NH₃) or Amine (R'-NH₂), often from acyl chloride | Typically two equivalents of amine are used | Amide |
Transformations of the Chlorine Atom (e.g., Nucleophilic Aromatic Substitution)
The chlorine atom on the aromatic ring can be replaced by a nucleophile through a nucleophilic aromatic substitution (SₙAr) reaction. The success of this reaction is highly dependent on the electronic nature of the ring. The presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group (the chlorine atom) greatly facilitates this reaction. askfilo.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. askfilo.comyoutube.com
In the case of 2-chloro-3-methyl-5-nitrobenzoic acid, the nitro group is in the meta position relative to the chlorine atom. This positioning does not allow for direct resonance stabilization of the negative charge onto the nitro group during the formation of the Meisenheimer complex. youtube.com Consequently, the chlorine atom in this specific isomer is significantly less reactive towards nucleophilic aromatic substitution compared to isomers where the nitro group is in the ortho or para position. For example, 2-chloro-5-nitrobenzoic acid (with a para-nitro group) undergoes amination reactions with various aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives. sigmaaldrich.com While the reaction is possible for the meta-nitro isomer, it would require more forcing conditions, such as higher temperatures or stronger nucleophiles.
Nitro Group Reduction and Subsequent Derivatization
The nitro group is readily reduced to a primary amino group (-NH₂), a transformation that is fundamental in the synthesis of anilines and their derivatives. This conversion dramatically alters the electronic properties of the molecule, as the strongly electron-withdrawing nitro group is replaced by an electron-donating amino group.
A variety of methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.com The choice of reagent can be tailored to the presence of other functional groups in the molecule. commonorganicchemistry.com
Catalytic Hydrogenation: This is a common and clean method, employing hydrogen gas (H₂) with a metal catalyst. numberanalytics.com Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. numberanalytics.comwikipedia.org A potential side reaction with Pd/C is the hydrodehalogenation (removal) of the chlorine atom, though Raney nickel is often used to avoid this issue. commonorganicchemistry.com
Metal/Acid Reduction: Classic methods involve the use of an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include iron (Fe) or tin (Sn) with hydrochloric acid (HCl). numberanalytics.com Zinc (Zn) in acetic acid also provides a mild and effective reduction. commonorganicchemistry.com
Other Reagents: Tin(II) chloride (SnCl₂) offers a mild way to reduce nitro groups while preserving other reducible functionalities. commonorganicchemistry.com
Once the nitro group is converted to an amine, the resulting 2-amino-5-chloro-3-methylbenzoic acid can undergo further derivatization. The amino group can be acylated, alkylated, or, importantly, converted into a diazonium salt. This diazonium intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a wide variety of substituents (e.g., -CN, -Br, -OH) in place of the original amino group.
| Reagent System | General Conditions | Key Features |
|---|---|---|
| H₂ / Pd/C or PtO₂ | Pressurized H₂ gas, various solvents | Clean and efficient; may cause dehalogenation. commonorganicchemistry.com |
| Fe / HCl or Sn / HCl | Aqueous acidic solution, heating | Classic, cost-effective method. numberanalytics.com |
| Zn / Acetic Acid | Acidic conditions | Mild method for reduction. commonorganicchemistry.com |
| SnCl₂ | Acidic or alcoholic solvent | Mild and selective for nitro groups. commonorganicchemistry.com |
Mechanistic Investigations of Selective Reactions
Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting outcomes and controlling selectivity.
Electrophilic Aromatic Substitution Mechanisms on the Benzoic Acid Ring
Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring, replacing a hydrogen atom. uomustansiriyah.edu.iq The benzene ring in this compound is heavily substituted, and the directing effects of the existing groups determine the position of any further substitution. ucalgary.ca
The substituents have competing effects:
Activating Group: The methyl (-CH₃) group is a weak activator and an ortho, para-director. minia.edu.eg
Deactivating Groups:
The chloro (-Cl) group is a weak deactivator but is also an ortho, para-director due to its lone pairs participating in resonance. minia.edu.eg
The carboxylic acid (-COOH) and nitro (-NO₂) groups are strong deactivators and meta-directors. minia.edu.eglibretexts.org
Position C4: This position is ortho to the methyl group, meta to the chloro group, para to the nitro group, and meta to the carboxylic acid group.
Position C6: This position is ortho to the methyl group, ortho to the chloro group, meta to the nitro group, and para to the carboxylic acid group.
The most powerful activating group generally controls the regioselectivity. wou.edu In this case, the methyl group is the only activator, directing an incoming electrophile to the ortho positions (C4 and C6). However, the strong deactivating effects of the nitro and carboxyl groups make substitution at any position difficult. The stability of the intermediate carbocation (the arenium ion or sigma complex) is key. Attack at a position that allows the positive charge to be stabilized by electron-donating groups and destabilized by electron-withdrawing groups will be favored. Attack at the meta position relative to a deactivating group is generally favored because it avoids placing a positive charge directly on the carbon atom attached to that group. vaia.com Given the complexity, predicting a single major product is challenging without experimental data, but the reaction would be kinetically disfavored.
Nucleophilic Attack Pathways and Competitive Reaction Analysis
The molecule presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon of the carboxylic acid (or its derivatives) and the carbon atom bonded to the chlorine.
Attack at the Carbonyl Carbon: Nucleophiles can attack the carbonyl carbon of the carboxylic acid group, leading to the derivatization reactions discussed in section 4.1.1. This pathway proceeds through a tetrahedral intermediate. When using a more reactive derivative like an acyl chloride, this pathway is typically fast and efficient.
Attack at the C-Cl Carbon (SₙAr): As previously mentioned, nucleophilic attack at the carbon bearing the chlorine atom initiates a nucleophilic aromatic substitution (SₙAr) reaction. This proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.comwikipedia.org The stability of this complex is the rate-determining factor. For this compound, the nitro group is meta to the site of attack. The resonance structures of the resulting Meisenheimer complex show that the negative charge is distributed on the carbon atoms of the ring but cannot be delocalized onto the oxygen atoms of the meta-nitro group. youtube.com This lack of direct resonance stabilization makes the intermediate less stable and the reaction slower compared to ortho- or para-substituted isomers. youtube.com
Competitive Analysis: A strong nucleophile could potentially react at either site. The outcome depends on the reaction conditions and the nature of the nucleophile. For instance, if the carboxylic acid is first converted to a highly reactive acyl chloride, nucleophilic attack at the carbonyl carbon is overwhelmingly favored. Under conditions that favor SₙAr (e.g., strong nucleophile, high temperature), substitution of the chlorine may occur, albeit slowly due to the unfavorable meta-positioning of the nitro group. The relative rates of these competing pathways determine the product distribution.
Derivatization Strategies for Specific Research Goals
This compound is a versatile scaffold in synthetic organic chemistry, possessing three key functional groups—a carboxylic acid, a chloro group, and a nitro group—each amenable to distinct chemical transformations. These reactive sites allow for a variety of derivatization strategies aimed at synthesizing novel compounds for specific research applications, particularly in medicinal chemistry and materials science. The primary strategies involve modification of the carboxylic acid group, reduction of the nitro group, and nucleophilic substitution of the chloro group. These transformations are employed to modulate the molecule's physicochemical properties, introduce pharmacophores, or create building blocks for more complex structures.
For instance, the methyl ester of the closely related 2-chloro-3-nitrobenzoic acid is recognized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com This highlights the general importance of this class of compounds as precursors for biologically active molecules. chemimpex.commdpi.com
Modification of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for derivatization, commonly transformed into esters or amides to alter solubility, stability, and biological activity.
Esterification: Conversion to esters is a fundamental strategy to mask the polarity of the carboxylic acid, which can enhance membrane permeability—a desirable trait for potential drug candidates. The synthesis of 2-Chloro-3-methyl-5-nitro-benzoic acid methyl ester is a documented example of this approach. sigmaaldrich.com This reaction is typically achieved by treatment with an alcohol (e.g., methanol) under acidic conditions or by using alkylating agents. nih.govgoogle.com
Amidation: The formation of amides is another key strategy, introducing a stable linkage and providing a vector for adding diverse chemical substituents. This is often accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride with reagents like thionyl chloride, followed by reaction with a primary or secondary amine. nih.govacs.org This approach is critical in building libraries of compounds for structure-activity relationship (SAR) studies. For the related compound 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, conversion to an amide is a key step in the synthesis of antitubercular agents. nih.gov
Table 1: Derivatization of the Carboxylic Acid Group
| Reaction Type | Typical Reagents | Product Class | Primary Research Goal |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Esters | Increase lipophilicity; Prodrug synthesis |
| Amidation | Thionyl Chloride or other activating agents, followed by an Amine | Amides | Introduce diverse functional groups; Build compound libraries for SAR studies |
Reduction of the Nitro Group
The aromatic nitro group is a versatile functional group primarily because it can be readily reduced to an amine. This transformation is significant as it converts a strongly electron-withdrawing group into an electron-donating group, fundamentally altering the electronic properties and reactivity of the aromatic ring. masterorganicchemistry.com The resulting aniline (B41778) derivative is a key building block for a wide range of further modifications.
The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with metals in acidic media (e.g., Sn, Fe, or Zn in HCl). masterorganicchemistry.comniscpr.res.in The choice of reagent can be crucial for chemoselectivity, especially when other reducible functional groups are present. niscpr.res.in For example, a process for preparing 2-amino-3-methyl-5-chlorobenzoic acid involves the hydrogenation of a 2-nitro-3-methylbenzoic acid precursor. google.com The resulting 2-amino-3-methyl-5-chlorobenzoic acid is a valuable intermediate for pharmaceuticals and agrochemicals. google.compatsnap.com
Table 2: Derivatization via Nitro Group Reduction
| Reaction Type | Typical Reagents | Product Class | Primary Research Goal |
|---|---|---|---|
| Nitro Reduction | Catalytic Hydrogenation (H₂, Pd/C); Metal/Acid (Fe/HCl, Sn/HCl) | Anilines (Amino derivatives) | Create key synthetic intermediates; Introduce a basic and nucleophilic site for further functionalization |
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
The chloro substituent on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a powerful method for introducing new functional groups and building molecular complexity.
Common nucleophiles include amines, alcohols, and thiols. For instance, the reaction of 2-chloro-5-nitrobenzoic acid with various anilines in superheated water has been used to synthesize a series of N-arylanthranilic acid derivatives, which are known for their pharmacological activities, including anti-inflammatory and antibacterial properties. researchgate.net This strategy demonstrates how SNAr reactions can be used to link different molecular fragments, a key tactic in combinatorial chemistry and drug discovery.
Table 3: Derivatization via Nucleophilic Aromatic Substitution
| Reaction Type | Typical Nucleophiles | Product Class | Primary Research Goal |
|---|---|---|---|
| SNAr | Amines, Anilines, Alkoxides, Thiolates | N-aryl or N-alkyl derivatives, Ethers, Thioethers | Introduce pharmacophores; Link molecular fragments; Synthesize compounds with potential biological activity |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Chloro-3-methyl-5-nitrobenzoic acid. DFT methods, such as B3LYP, are frequently used to calculate molecular geometry and electronic properties. nih.govresearchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For nitroaromatic compounds, the LUMO energy (ELUMO) is an especially important descriptor, as it relates to the molecule's electrophilicity and susceptibility to nucleophilic attack. nih.govresearchgate.net Studies on similar nitroaromatic compounds have shown a correlation between a lower ELUMO and increased biological activity or toxicity, indicating that electrophilic reactivity is a significant factor. nih.govresearchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, indicating sites prone to electrophilic attack, while positive potential would be expected near the hydrogen atoms.
Structural analyses of similar compounds, like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, reveal that steric hindrance between adjacent substituents causes the carboxylic and nitro groups to be significantly twisted out of the plane of the benzene (B151609) ring. nih.govresearchgate.net This non-planar conformation affects the molecule's electronic properties and how it interacts with other molecules.
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties. nih.gov | Predicts bond lengths, angles, and overall shape. |
| HOMO-LUMO Analysis | Energy gap (ΔE), ionization potential, electron affinity. researchgate.net | Indicates chemical reactivity and kinetic stability. ELUMO is a key descriptor for toxicity in nitroaromatics. nih.govnih.gov |
| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution. | Identifies electrophilic and nucleophilic sites, predicting regions for intermolecular interactions. |
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing a detailed view of their conformational landscape. nih.gov Conformational analysis involves studying the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds and the energy associated with each. libretexts.orgchemistrysteps.com
For this compound in a solution, MD simulations can predict how the molecule interacts with solvent molecules and how its flexible parts, such as the carboxylic acid group, orient themselves. Studies on substituted benzoic acids have shown that in apolar solvents, these molecules tend to form hydrogen-bonded dimers through their carboxylic acid groups. In polar solvents that can act as hydrogen bond acceptors, the formation of these dimers is often inhibited because the solvent molecules interact directly with the carboxylic acid group.
The substituents on the benzene ring (chloro, methyl, and nitro groups) influence the molecule's conformational preferences and its ability to engage in other non-covalent interactions, such as π-π stacking. scispace.com MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.
In Silico Prediction of Molecular Interactions and Binding Modes (e.g., with enzymes)
In silico techniques like molecular docking and MD simulations are essential for predicting how a small molecule like this compound might interact with a biological macromolecule, such as an enzyme. researchgate.net This process is fundamental to computational drug discovery and toxicology.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. researchgate.net For this compound, docking simulations could identify potential protein targets and predict its binding mode, highlighting key amino acid residues that form interactions with the chloro, methyl, nitro, or carboxylic acid groups. jbcpm.com
Following docking, MD simulations are often employed to refine the predicted binding poses and evaluate the stability of the ligand-protein complex over time. researchgate.net These simulations can reveal whether the initial docked pose is stable or if the ligand shifts to a more favorable position, providing a more dynamic and realistic picture of the binding event. nih.gov The ultimate goal is to predict the binding affinity, which can be estimated using methods that calculate the free energy of binding. dundee.ac.uk
| Technique | Purpose | Predicted Outcome for this compound |
| Molecular Docking | Predicts the binding orientation of a ligand within a protein's active site. researchgate.net | Identification of potential binding poses and key interacting amino acid residues in a target enzyme. |
| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-protein complex over time. researchgate.net | Confirmation and refinement of the docked pose; analysis of the dynamic stability of the interaction. |
| Binding Free Energy Calculation | Estimates the binding affinity (e.g., ΔG) between the ligand and the protein. dundee.ac.uk | A quantitative prediction of how strongly the compound might bind to a potential biological target. |
Structure-Activity Relationship (SAR) Studies Based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netlkouniv.ac.in These models use theoretical descriptors, which are numerical values calculated from the molecular structure, to predict the activity of new or untested compounds. nih.gov
For nitroaromatic compounds like this compound, QSAR models are frequently used to predict toxicity. nih.govresearchgate.net A wide range of theoretical descriptors can be calculated, falling into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule. Key examples for nitroaromatics include the energy of the LUMO (ELUMO), which correlates with electrophilicity, and dipole moment. nih.govresearchgate.netnih.gov
Topological Descriptors: These are numerical representations of molecular structure, such as molecular connectivity indices and shape indices, which describe the size, shape, and branching of the molecule. nih.govresearchgate.net
Hydrophobicity Descriptors: The partition coefficient (log P) is a common descriptor that measures a molecule's hydrophobicity, which is crucial for its ability to cross cell membranes. nih.gov
Steric Descriptors: Parameters like molar refractivity describe the size and polarizability of the molecule. nih.gov
Application of 2 Chloro 3 Methyl 5 Nitrobenzoic Acid in Advanced Organic Synthesis Research
Potential Role as a Key Synthetic Intermediate for Complex Molecular Scaffolds
The molecular architecture of 2-Chloro-3-methyl-5-nitrobenzoic acid features several reactive sites that could, in principle, allow it to serve as a versatile building block in organic synthesis. The substituted benzene (B151609) ring provides a rigid scaffold, while the chloro, methyl, nitro, and carboxylic acid groups offer distinct opportunities for chemical modification.
The carboxylic acid group is a primary handle for transformations, readily convertible to esters, amides, or acid chlorides. The presence of both a chloro and a nitro group, which are strong electron-withdrawing groups, activates the benzene ring for certain reactions and deactivates it for others, influencing the regioselectivity of further substitutions. The chlorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions, allowing for the introduction of new functionalities.
The strategic placement of these groups could theoretically allow for the construction of complex, polycyclic, or highly substituted molecular frameworks. For instance, the nitro group can be reduced to an amine, which can then participate in a wide array of cyclization or coupling reactions.
Hypothetical Application as a Precursor in Diverse Chemical Libraries
In the field of drug discovery and materials science, the generation of chemical libraries containing a multitude of related compounds is crucial for screening and identifying molecules with desired properties. This compound possesses the necessary attributes to be a valuable scaffold for combinatorial chemistry.
Starting from this single precursor, a diverse library of compounds could be generated through parallel synthesis. The distinct reactivity of its functional groups would allow for a systematic and varied derivatization.
Table 1: Potential Derivatization Sites on this compound for Chemical Library Synthesis
| Functional Group | Potential Reactions for Library Diversification | Resulting Functionality |
| Carboxylic Acid | Amidation, Esterification, Reduction | Amides, Esters, Alcohols |
| Nitro Group | Reduction, Partial Reduction | Amines, Hydroxylamines, Nitroso compounds |
| Chloro Group | Nucleophilic Aromatic Substitution (e.g., Suzuki, Buchwald-Hartwig coupling) | Introduction of new C-C or C-N bonds |
| Aromatic Ring | Further electrophilic or nucleophilic substitution (if conditions allow) | Introduction of additional substituents |
This multi-pronged approach to derivatization could rapidly produce a large set of unique molecules for biological or material screening, although no specific libraries based on this exact compound are documented in the literature.
Postulated Utilization in the Synthesis of Biologically Relevant Molecules and Research Probes
While direct evidence is absent, the structural motifs present in this compound are found in various biologically active molecules. Substituted nitrobenzoic acids are known intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, related compounds like 2-Chloro-5-nitrobenzoic acid are used in the synthesis of potential antibacterial compounds and novel enzyme inhibitors.
The design of synthetic routes using this compound would focus on leveraging its functional groups to build more complex, biologically relevant structures. A hypothetical synthetic route towards a novel bioactive scaffold might involve:
Amide Coupling: The carboxylic acid is coupled with a desired amine-containing fragment to form an amide bond, a common feature in many drugs.
Nitro Reduction: The nitro group is reduced to an amine, providing a key reactive site for further elaboration.
Cyclization: The newly formed amine could undergo an intramolecular reaction with another part of the molecule, perhaps involving the chloro-substituent, to form a heterocyclic ring system—a privileged scaffold in medicinal chemistry.
Such a strategy would allow for the systematic exploration of the chemical space around the core this compound structure to develop novel research probes or potential therapeutic agents. However, it must be reiterated that these are postulated applications based on chemical principles, as specific examples for this compound are not available in the reviewed scientific literature.
Environmental and Biological Interaction Mechanisms Academic Context
Biodegradation Pathways and Microbial Metabolism Studies
The biodegradation of "2-Chloro-3-methyl-5-nitrobenzoic acid" has not been extensively documented in scientific literature. However, insights into its potential microbial metabolism can be inferred from studies on structurally similar compounds, such as chlorinated and nitrated aromatic molecules. The presence of a chlorine atom, a nitro group, and a methyl group on the benzoic acid ring suggests that its degradation would likely involve a series of enzymatic reactions targeting these functional groups, leading to the eventual cleavage of the aromatic ring.
While specific degradation metabolites of "this compound" are not documented, the microbial catabolism of analogous compounds provides a framework for predicting potential intermediates. The initial steps in the biodegradation of chlorinated nitroaromatic compounds often involve either the reduction of the nitro group or the removal of the chlorine atom.
For instance, the biodegradation of some chloronitrobenzoic acids has been shown to proceed through initial dehalogenation. In other related compounds, the primary attack is on the nitro group, which is reduced to a hydroxylamino or an amino group. Following these initial transformations, the aromatic ring may undergo hydroxylation, leading to the formation of catechol or protocatechuate derivatives. These intermediates are then susceptible to ring cleavage, a critical step in the mineralization of aromatic compounds.
Based on these established pathways for similar molecules, a hypothetical degradation pathway for "this compound" could involve one or more of the following metabolites:
2-Amino-3-methyl-5-chlorobenzoic acid : Resulting from the reduction of the nitro group.
2-Hydroxy-3-methyl-5-nitrobenzoic acid : Resulting from hydrolytic dehalogenation.
Protocatechuate derivatives : Formed after initial transformations and subsequent hydroxylation of the benzene (B151609) ring.
Ring-fission products : Aliphatic acids resulting from the cleavage of the aromatic ring of catechol or protocatechuate intermediates.
The table below summarizes potential degradation metabolites based on known pathways of analogous compounds.
| Potential Metabolite | Precursor Functional Group Transformation | Analogous Compound Pathway |
| 2-Amino-3-methyl-5-chlorobenzoic acid | Nitro group reduction | Nitroaromatic compounds |
| 2-Hydroxy-3-methyl-5-nitrobenzoic acid | Hydrolytic dehalogenation | Chlorinated aromatic compounds |
| Substituted Catechols | Hydroxylation of the aromatic ring | Chlorinated and nitrated phenols |
| Ring-cleavage products (e.g., muconic acid derivatives) | Dioxygenase-mediated ring fission | Aromatic compounds in general |
This table presents hypothetical metabolites based on the biodegradation of structurally similar compounds, as direct studies on this compound are not available.
The catabolism of "this compound" would necessitate a consortium of microbial enzymes capable of acting on its specific functional groups. Key enzymatic activities likely involved in its degradation are detailed below.
Nitroreductases : These enzymes are crucial for the initial transformation of the nitro group. They catalyze the reduction of the nitro group to nitroso, hydroxylamino, and subsequently to amino groups. This is a common initial step in the degradation of many nitroaromatic compounds, as it makes the aromatic ring more susceptible to subsequent enzymatic attack.
Dehalogenases : These enzymes are responsible for the cleavage of the carbon-halogen bond. Dehalogenation can occur through hydrolytic, reductive, or oxygenolytic mechanisms. In the context of "this compound," a dehalogenase would be required to remove the chlorine atom, a step that is often critical for the complete mineralization of chlorinated organic pollutants.
Dioxygenases : These enzymes play a pivotal role in the destabilization and cleavage of the aromatic ring. They incorporate both atoms of molecular oxygen into the substrate, typically forming catechol or protocatechuate intermediates. These dihydroxylated intermediates are then substrates for ring-cleavage dioxygenases, which break open the aromatic ring.
Monooxygenases : These enzymes introduce a single oxygen atom into the aromatic ring, which can be an initial step in activating the ring for further degradation.
The table below outlines the key enzyme classes and their putative roles in the degradation of "this compound."
| Enzyme Class | Potential Role in Degradation | Substrate Functional Group |
| Nitroreductases | Reduction of the nitro group to an amino group | Nitro (-NO2) |
| Dehalogenases | Removal of the chlorine atom | Chloro (-Cl) |
| Dioxygenases | Hydroxylation and cleavage of the aromatic ring | Aromatic Ring |
| Monooxygenases | Initial hydroxylation of the aromatic ring | Aromatic Ring |
This table is based on the enzymatic activities known to be involved in the degradation of compounds with similar functional groups.
Molecular Mechanisms of Interaction with Biological Systems (e.g., Enzyme Binding, Receptor Interactions)
While specific studies on the molecular interactions of "this compound" with biological systems are limited, the chemical structure suggests several potential mechanisms of interaction. The presence of a carboxylic acid group, a nitro group, and a chlorine atom on an aromatic ring allows for various types of non-covalent and potentially covalent interactions with biological macromolecules like enzymes and receptors.
The structural features of "this compound" suggest it could act as an inhibitor for certain enzymes. For example, studies on similar compounds like p-nitrobenzoic acid and p-chlorobenzoic acid have demonstrated competitive inhibition of jack bean urease. This suggests that "this compound" might also compete with the natural substrate for the active site of certain enzymes.
The potential for enzyme inhibition can be attributed to the following molecular interactions:
Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing it to interact with amino acid residues in an enzyme's active site. The nitro group can also participate in hydrogen bonding.
Electrostatic Interactions : The electron-withdrawing nature of the nitro and chloro groups, along with the acidic proton of the carboxyl group, can lead to electrostatic interactions with charged or polar residues in a binding pocket.
Hydrophobic Interactions : The aromatic ring can engage in hydrophobic interactions with nonpolar amino acid side chains.
In a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which contain a chloronitrobenzoic acid core, molecular docking simulations revealed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase, leading to their inhibition.
The table below summarizes the potential molecular interactions that could lead to enzyme inhibition.
| Type of Interaction | Contributing Functional Group(s) | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carboxylic acid, Nitro group | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Electrostatic Interactions | Carboxylic acid, Nitro group, Chlorine atom | Arginine, Lysine, Aspartate, Glutamate |
| Hydrophobic Interactions | Aromatic ring, Methyl group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
This table outlines plausible interactions based on the chemical structure of the compound and findings from studies on analogous molecules.
"this compound" and its derivatives have potential applications in biochemical and pharmaceutical research due to their ability to interact with cellular components. For instance, nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov The nitro group can be bioreduced in cells to form reactive intermediates that can induce cellular stress and toxicity. researchgate.net
In a study on copper(II) complexes with 4-chloro-3-nitrobenzoic acid as a ligand, the complexes were found to interact with calf thymus DNA (CT-DNA) and human serum albumin (HSA). mdpi.com The interaction with DNA was determined to be intercalative, and the complexes were able to quench the fluorescence of HSA, indicating binding. mdpi.com Such interactions are fundamental to the development of new therapeutic agents. These complexes also exhibited significant antiproliferative effects against human cancer cell lines, inducing apoptosis by regulating the expression of the Bcl-2 protein family. mdpi.com
The potential interactions with cellular components are summarized in the table below.
| Cellular Component | Potential Mode of Interaction | Potential Research Application |
| Enzymes | Competitive or non-competitive inhibition | Development of enzyme inhibitors |
| DNA | Intercalation or groove binding | Development of anticancer agents |
| Proteins (e.g., albumin) | Binding to specific domains | Studying drug-protein interactions and pharmacokinetics |
| Cellular Membranes | Alteration of membrane fluidity and function | Investigating mechanisms of cytotoxicity |
This table highlights potential interactions and their relevance in research, based on studies of structurally related compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Chloro-3-methyl-5-nitrobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration and chlorination of substituted benzoic acid precursors. For example, nitration of 3-methylbenzoic acid followed by chlorination at the ortho position. Critical parameters include:
- Temperature : Nitration requires <10°C to avoid over-nitration .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance chlorination efficiency by stabilizing intermediates .
- Protecting Groups : Carboxylic acid groups may require protection (e.g., esterification) to prevent side reactions during nitration .
- Data Table :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | 65–75 |
| Chlorination | Cl₂/FeCl₃ | 50°C, 4h | 55–60 |
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- Methodological Answer :
- ¹H NMR : The aromatic proton adjacent to the nitro group appears as a singlet (δ 8.2–8.5 ppm), while the methyl group resonates at δ 2.5–2.7 ppm. Coupling patterns confirm substituent positions .
- IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (asymmetric NO₂ stretch) are diagnostic .
Advanced Research Questions
Q. How can competing reactivities of chloro and nitro substituents be managed during functionalization?
- Methodological Answer : The nitro group is a strong meta-director, while chlorine is ortho/para-directing. To prioritize substitution at specific positions:
- Nucleophilic Aromatic Substitution (SNAr) : Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) to activate the chloro group for displacement by amines or alkoxides .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro to amino, enabling subsequent diazotization or cross-coupling .
- Data Contradiction : Conflicting reports on regioselectivity may arise from solvent effects. For example, DMF favors nitro group activation, while THF stabilizes chlorine intermediates .
Q. What crystallographic strategies resolve disorder in this compound structures?
- Methodological Answer :
- Software : SHELXL (for refinement) and ORTEP-III (for visualization) handle anisotropic displacement parameters and disorder modeling .
- Data Collection : High-resolution (<1.0 Å) X-ray data minimizes overfitting. Twin refinement (via TWIN/BASF in SHELXL) is critical for pseudo-merohedral twinning .
Q. How do steric and electronic effects influence the compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer :
- Docking Studies : The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active sites (e.g., COX-2). Molecular dynamics simulations predict binding affinity (ΔG < −8 kcal/mol) .
- Bioassays : In vitro assays (IC₅₀) against bacterial dihydrofolate reductase show potency (IC₅₀ = 12 µM), but methyl group steric hindrance reduces activity compared to non-methyl analogs .
- Data Table :
| Enzyme Target | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| COX-2 | Fluorescence | 18 ± 2 | |
| DHFR | Spectrophotometric | 12 ± 3 |
Methodological Best Practices
- Synthetic Optimization : Use DoE (Design of Experiments) to map temperature/solvent interactions for yield maximization .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) .
- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for community validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
